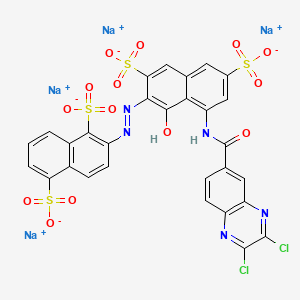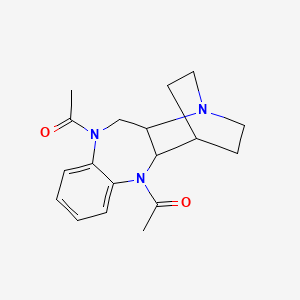
2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine is a complex organic compound with a unique structure that combines elements of pyridine, benzodiazepine, and ethano frameworks
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pyrido Framework: This step involves the construction of the pyrido ring system through cyclization reactions.
Benzodiazepine Ring Formation: The benzodiazepine ring is formed through a series of condensation reactions.
Ethano Bridge Formation: The ethano bridge is introduced via alkylation reactions.
Acetylation: The final step involves the acetylation of the compound to introduce the diacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.
Biochemistry: The compound is used to study biochemical pathways and enzyme interactions.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, such as anxiolytic or anticonvulsant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
2,3,4,4a,5,10,11,11a-Octahydro-5,10-diacetyl-1,4-ethano-1H-pyrido(3,2-b)(1,5)benzodiazepine is unique due to its combined pyrido, benzodiazepine, and ethano structures, which may confer distinct pharmacological properties compared to other benzodiazepines.
Propriétés
Numéro CAS |
72031-20-0 |
|---|---|
Formule moléculaire |
C18H23N3O2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-(3-acetyl-3,10,13-triazatetracyclo[11.2.2.02,12.04,9]heptadeca-4,6,8-trien-10-yl)ethanone |
InChI |
InChI=1S/C18H23N3O2/c1-12(22)20-11-17-18(14-7-9-19(17)10-8-14)21(13(2)23)16-6-4-3-5-15(16)20/h3-6,14,17-18H,7-11H2,1-2H3 |
Clé InChI |
PSMSESDSYNREIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2C(C3CCN2CC3)N(C4=CC=CC=C41)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


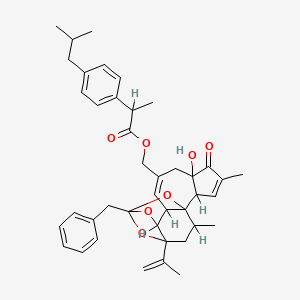

![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)

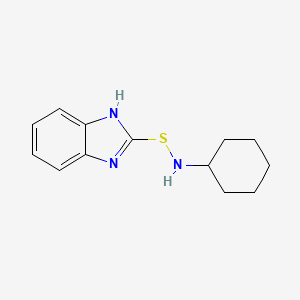

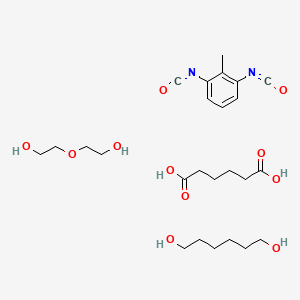

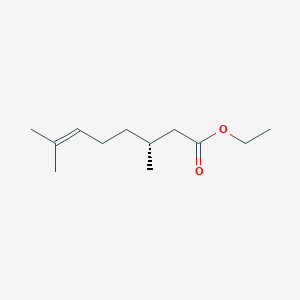
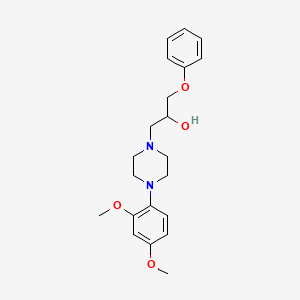
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
